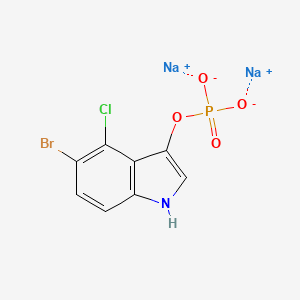
disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of this compound involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and controlled environments to ensure the desired chemical reactions occur efficiently. For example, the preparation might involve the use of liquid nitrogen for quenching, trypsinization for harvesting, and sonication for cracking . Additionally, microwave-assisted acid digestion using aqua regia followed by a two-step dilution procedure is another method used in the preparation of similar compounds .
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory methods to accommodate larger quantities. This often requires the use of industrial-grade equipment and adherence to stringent safety and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions under which these reactions occur can vary, but they often require precise control of temperature, pressure, and pH to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fragmentation reactions using electrospray ionization mass spectrometry can yield various structural elucidations and characterizations of synthetic and natural products .
Wissenschaftliche Forschungsanwendungen
The compound “disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and interactions. In medicine, the compound is explored for its potential therapeutic effects and as a diagnostic tool. Additionally, it has industrial applications in the development of new materials and chemical products.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, similar compounds like tranexamic acid competitively inhibit the activation of plasminogen to plasmin, thereby reducing fibrinolysis . The exact mechanism of action for “disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate” would involve detailed studies to identify its molecular targets and the pathways it influences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate” include other chemical substances with comparable structures and properties. Examples include tranexamic acid, zoledronic acid, and aminocaproic acid .
Uniqueness: What sets “this compound” apart from these similar compounds is its unique chemical structure and the specific applications it is suited for. While other compounds may share some properties, “this compound” offers distinct advantages in certain research and industrial contexts.
Conclusion
The compound “this compound” is a versatile chemical substance with significant potential in various scientific fields. Its unique properties and the ability to undergo diverse chemical reactions make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
IUPAC Name |
disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.2Na/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZUOCJOEUNDEK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClNNa2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














